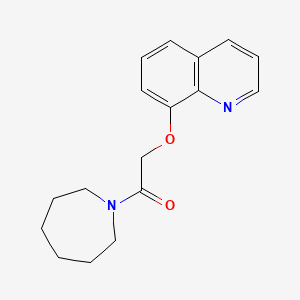
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone, also known as AQE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone is not fully understood. However, studies have suggested that 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone may exert its effects through the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone research, including further exploration of its potential therapeutic applications, elucidation of its mechanism of action, and optimization of its synthesis method. Additionally, studies are needed to determine the optimal dosage and toxicity profile of 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone for clinical use.
In conclusion, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone is a chemical compound with significant potential for therapeutic applications. Its ease of synthesis and potential therapeutic benefits make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and optimize its use for clinical applications.
Métodos De Síntesis
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone can be synthesized through a multistep process involving the reaction of 2-chloroquinoline-8-carbaldehyde with azepane in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including alkylation and oxidation, to yield 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has shown promise in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have demonstrated that 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 1-(Azepan-1-yl)-2-quinolin-8-yloxyethanone has been shown to protect neurons from oxidative stress and reduce inflammation, suggesting its potential use in treating neurodegenerative diseases and inflammatory disorders.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-quinolin-8-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(19-11-3-1-2-4-12-19)13-21-15-9-5-7-14-8-6-10-18-17(14)15/h5-10H,1-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEXRALIPXJFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)



![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)
